molecular formula C14H18N3Na5O10 B089557 Pentasodium diethylenetriaminepentaacetate CAS No. 140-01-2

Pentasodium diethylenetriaminepentaacetate

Cat. No. B089557
CAS RN: 140-01-2
M. Wt: 503.26 g/mol
InChI Key: LQPLDXQVILYOOL-UHFFFAOYSA-I
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Description

Pentasodium diethylenetriaminepentaacetate (Pentasodium DTPA) is a chelating agent widely used in the chemical industry, particularly as a polymerization initiator due to its ability to sequester metal ions. Its wide application and toxic properties, including irritant effects, have necessitated the establishment of hygienic standards for safe exposure levels in work environments. Despite its utility, there is a lack of a globally recognized normative hygienic standard for Pentasodium DTPA in working areas, highlighting the need for further research on its safety and environmental impact (Ogudov et al., 2022).

Synthesis Analysis

The synthesis of Pentasodium DTPA involves the preparation of N-(2-Aminoethyl)-trans-1,2-diaminocyclohexane-N,N,N',N'',N''-pentaacetic acid (H5CyDTPA), showcasing the importance of conformational preorganization in amine carboxylate ligands for enhancing stability and chelating properties. This process also illustrates the synthesis of complex anions and uncharged complexes, revealing insights into the molecular structure and stability of Pentasodium DTPA derivatives (Brechbiel et al., 1996).

Molecular Structure Analysis

Further molecular structure analysis is provided by studies on derivative ligands of Pentasodium DTPA, such as the symmetric and asymmetric mono(methylamides) DTPA-N'-MA and DTPA-N-MA. These studies focus on protonation constants, stability constants, and the presence of isomers at low temperatures, contributing to a deeper understanding of the molecular structure and behavior of Pentasodium DTPA complexes (Sarka et al., 2000).

Chemical Reactions and Properties

Pentasodium DTPA's chemical reactions and properties are highlighted in the synthesis of partially esterified derivatives aimed at increasing the decorporation of insoluble colloidal forms of plutonium. This research not only addresses the chemical reactivity of Pentasodium DTPA but also its application in radiopharmaceutical sciences, demonstrating the compound's versatility and the challenges in enhancing its therapeutic effectiveness (Guilmette et al., 1979).

Physical Properties Analysis

The physical properties of Pentasodium DTPA, including its irritant effects and interaction with biological tissues, are crucial for understanding its safety profile. Studies on lung tissue under conditions of liquid aerosol contamination reveal the compound's irritant potential and the need for protective measures in environments where Pentasodium DTPA is aerosolized (Ogudov et al., 2022).

Chemical Properties Analysis

The chemical properties of Pentasodium DTPA are further explored through its coordination chemistry with yttrium(III), showcasing the synthesis of bifunctional chelating agents. This research not only sheds light on the compound's chemical versatility but also its potential applications in medical imaging and therapy, emphasizing the role of Pentasodium DTPA in developing targeted radiopharmaceutical agents (Cummins et al., 1991).

Scientific Research Applications

  • Toxicity and Occupational Health : Ogudov et al. (2022) conducted a study to establish the normative hygienic standard for pentasodium diethylenetriaminepentaacetate, focusing on its toxic properties in the chemical industry. They found that the mean lethal dose for male rats was 1702.8±228mg/kg and identified irritant action thresholds in the environment, classifying it as a hazard class 2 substance with irritant effects (Ogudov et al., 2022).

  • Chelating Abilities and Lung Tissue Effects : Another study by Ogudov et al. (2022) assessed histopathological changes in laboratory animals' lungs under conditions of pentasodium salt contamination. They highlighted the chelating ability of pentasodium diethylenetriaminepentaacetate to bind trace elements like zinc, which is important for human cell proliferation and immune system function. This study indicated an increase in the risk of mucous membrane damage in the respiratory tract with increased exposure levels (Ogudov et al., 2022).

  • Radionuclide Decontamination : Sueda et al. (2014) investigated the use of DTPA as a decorporation agent for eliminating radionuclides from the body. Their study found that orally administered DTPA penta-ethyl ester led to a sustained plasma concentration, indicating its potential for use in mass-casualty emergencies involving radionuclide exposure (Sueda et al., 2014).

  • Medical Imaging : J. Ponto (2008) discussed the safe use of technetium 99m (Tc-99m) diethylenetriaminepentaacetic acid for cerebrospinal fluid-related imaging procedures. The review emphasized the importance of safety considerations when using Tc-99m DTPA for medical imaging (J. Ponto, 2008).

  • Covalent Attachment to Macromolecules : Krejcarek and Tucker (1977) described a method for covalently coupling diethylenetriaminepentaacetic acid to proteins, creating hexadentate chelating sites for metal ions on proteins. This approach has potential applications in biological systems as probes (Krejcarek & Tucker, 1977).

  • Physicochemical Characterization for Oral Delivery : Sueda et al. (2012) characterized the physicochemical properties of DTPA penta-ethyl ester, assessing its potential for oral delivery as a radionuclide decorporation agent. The study suggested that this prodrug is conducive to oral delivery and may offer therapeutic benefits over standard DTPA therapy following radionuclide contamination (Sueda et al., 2012).

  • Dental Applications : Patil et al. (2021) compared the effect of pentetic acid (diethylenetriaminepentaacetic acid) with other chelating agents on the pushout bond strength of a dental sealer, finding it as effective as other agents and thus a potential chelating agent in endodontic therapy (Patil et al., 2021).

Safety And Hazards

Pentasodium diethylenetriaminepentaacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of Pentasodium diethylenetriaminepentaacetate could involve its use in various industries such as textile, paper pulp, and others . It could also be used in the development of new methods for the detection of lead ions .

Relevant Papers

The relevant papers retrieved discuss the use of Pentasodium diethylenetriaminepentaacetate in the flotation separation of scheelite from fluorite . These studies provide valuable insights into the properties and applications of this compound.

properties

IUPAC Name

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
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InChI

InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPLDXQVILYOOL-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N3Na5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027077
Record name Diethylenetriaminepentaacetic acid pentasodium salt
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Molecular Weight

503.26 g/mol
Source PubChem
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Physical Description

Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; Liquid, Aqueous solution: Pale yellow liquid; [MSDSonline]
Record name Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-, sodium salt (1:5)
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Record name Pentasodium pentetate
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Product Name

Pentasodium diethylenetriaminepentaacetate

CAS RN

140-01-2
Record name Pentasodium pentetate
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Record name Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-, sodium salt (1:5)
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Record name Diethylenetriaminepentaacetic acid pentasodium salt
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Record name Pentasodium (carboxylatomethyl)iminobis(ethylenenitrilo)tetraacetate
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Record name PENTASODIUM PENTETATE
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Synthesis routes and methods

Procedure details

A 40% aqueous pentasodium diethylenetriaminepentaacetate solution was prepared by mixing together sodium hydroxide, deionized water and the diethylenetriaminepentaacetic acid (as obtained in Example 1) having the reduced total content of the nitrilotriacetic acid (salt).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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